molecular formula I- B1215384 Iodide ion I-123 CAS No. 69239-56-1

Iodide ion I-123

Cat. No.: B1215384
CAS No.: 69239-56-1
M. Wt: 122.90559 g/mol
InChI Key: XMBWDFGMSWQBCA-AHCXROLUSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Iodide I-123 is typically produced through a nuclear reaction involving the bombardment of xenon-124 with protons, resulting in the formation of iodine-123 . The primary reaction is:

124Xe(p,2n)123Cs123Xe123I^{124}Xe(p,2n)^{123}Cs \rightarrow ^{123}Xe \rightarrow ^{123}I 124Xe(p,2n)123Cs→123Xe→123I

The iodine-123 is then chemically processed to form sodium iodide I-123, which is the form used in medical applications .

Industrial Production Methods: Industrial production of iodide I-123 involves the use of cyclotrons to irradiate xenon gas targets. The resulting iodine-123 is then extracted and purified to meet the required radiochemical purity standards . The final product is often supplied in the form of sodium iodide I-123 capsules for oral administration .

Comparison with Similar Compounds

  • Iodine-131
  • Iodine-124
  • Iodine-125

Biological Activity

Iodide ion I-123 (I-123) is a radioactive isotope of iodine that plays a crucial role in medical imaging and therapeutic applications. Its unique properties, including favorable radiation characteristics and biological behavior, make it an essential tool in nuclear medicine, particularly in the diagnosis and treatment of thyroid-related conditions and cancer.

Chemical and Physical Properties

I-123 has a half-life of approximately 13.2 hours, emitting gamma radiation at an energy of 159 keV, which is optimal for detection using gamma cameras. This property allows for effective imaging with minimal radiation exposure to patients compared to other isotopes like I-131, which has a longer half-life and higher radiation dose .

Biological Mechanism and Pharmacokinetics

The biological activity of I-123 is primarily linked to its uptake by thyroid tissues, where it mimics stable iodide. This uptake is facilitated by the sodium-iodide symporter (NIS), which actively transports iodide into thyroid cells. The following key processes outline its pharmacokinetics:

  • Absorption : Following administration, I-123 is rapidly absorbed into the bloodstream.
  • Distribution : It exhibits a high affinity for the thyroid gland, where it accumulates for hormone synthesis.
  • Metabolism : Unlike stable iodide, the metabolic pathways of I-123 involve deiodination and incorporation into thyroid hormones.
  • Elimination : Excretion occurs primarily through the kidneys, with a significant portion eliminated in urine .

Case Study 1: Thyroid Imaging

A study utilizing I-123 for thyroid imaging demonstrated its effectiveness in diagnosing hyperthyroidism. Patients received an oral dose of I-123, followed by scintigraphy imaging. The results showed enhanced visualization of hyperactive thyroid nodules compared to traditional imaging methods .

Case Study 2: Cancer Detection

I-123 has been employed in studies involving monoclonal antibodies for tumor localization. While initial expectations regarding specificity were not fully realized, ongoing research aims to enhance targeting mechanisms to improve tumor visualization using radiolabeled antibodies .

Metabolic Pathways

The metabolism of I-123 involves several key reactions:

  • Dealkylation : The primary metabolic pathway involves dealkylation to produce p-iodoamphetamine (PIA) as a metabolite, primarily occurring in the brain and lungs .
  • Deamination : This step appears to be rate-limiting and leads to further metabolites that can be quantified for pharmacokinetic studies.
  • Oxidative Degradation : Eventually leads to the formation of iodobenzoic acid, which is conjugated with glycine for elimination as p-iodohippuric acid .

Comparative Analysis of Iodine Isotopes

PropertyIodine-123 (I-123)Iodine-131 (I-131)
Half-Life13.2 hours8.02 days
Radiation TypeGammaBeta and Gamma
Energy (keV)159364
Primary UseDiagnostic imagingTherapeutic use
Patient DoseLower radiation doseHigher radiation dose

Q & A

Basic Research Questions

1. Experimental Design Considerations for Thyroid Uptake Studies with I-123 Q: How should researchers design experiments to measure thyroid uptake of I-123 while minimizing confounding factors? A: Thyroid uptake studies require standardized protocols to account for dietary iodine intake and metabolic variables. For example, subjects should undergo iodine restriction for ≥2 weeks prior to administration to reduce background interference . Administer 5 MBq of I-123 orally, and measure uptake at 4, 24, and 48 hours using a calibrated NaI(Tl) crystal detector. Use the formula: Uptake (%)=CthyroidCblankCcalibrationCbkg\text{Uptake (\%)} = \frac{C_{\text{thyroid}} - C_{\text{blank}}}{C_{\text{calibration}} - C_{\text{bkg}}}

where CC represents counts from thyroid, blank, calibration, and background radiation . Validate results against serum TSH, fT4, and T3 levels to correlate uptake with thyroid function .

2. Comparative Advantages of I-123 vs. I-131 in Diagnostic Imaging Q: Why is I-123 preferred over I-131 for thyroid imaging in research settings? A: I-123 emits 159 keV gamma photons with a shorter half-life (13.2 hours) and no beta radiation, reducing patient radiation exposure by >90% compared to I-131 (8-day half-life, beta emissions) . This allows higher-resolution imaging with modern gamma cameras and avoids "stunning" effects that impair subsequent I-131 therapy . However, I-123 is cyclotron-produced and costly, limiting accessibility in resource-constrained regions .

3. Key Factors Influencing Thyroid I-123 Uptake Variability Q: What biological and technical factors contribute to variability in thyroid I-123 uptake measurements? A: Variability arises from:

  • Dietary iodine intake : High iodine diets suppress uptake, necessitating pre-study restriction .
  • Formulation differences : Capsule dissolution kinetics (e.g., sodium phosphate vs. calcium phosphate formulations) affect bioavailability, with incomplete dissolution reducing uptake by \sim10% in vivo .
  • Instrument calibration : Miscalibration of NaI(Tl) detectors can introduce ±5% error in uptake calculations .

4. Distinguishing I-123 from Tc-99m in Thyroid Imaging Protocols Q: When should researchers prioritize I-123 over Tc-99m pertechnetate for thyroid imaging? A: I-123 is superior for assessing iodide organification (e.g., dyshormonogenesis or autoimmune thyroiditis) due to its specific uptake via the sodium-iodide symporter (NIS) . Tc-99m, which mimics iodide trapping but not organification, peaks at 20 minutes post-injection and has lower uptake (0.75–4.5%) . Use I-123 for studies requiring prolonged uptake tracking (24–48 hours) .

Advanced Research Questions

5. Cross-Talk Correction in Dual-Isotope SPECT Imaging (Tc-99m/I-123) Q: How can researchers address cross-talk artifacts in simultaneous Tc-99m/I-123 SPECT brain imaging? A: Cross-talk from I-123’s high-energy photons (529 keV) contaminates Tc-99m (140 keV) energy windows. Two advanced correction methods:

  • Constrained Spectral Factor Analysis (SFA) : Models scatter and contamination, reducing I-123 bias to <10% and Tc-99m overestimation to <9% .
  • Artificial Neural Networks (ANN) : Trained on Monte Carlo-simulated data to separate isotopes, achieving comparable accuracy to SFA with lower computational time . Validate corrections using anthropomorphic phantoms .

6. Quantifying Absolute Activity in I-123 Neurotransmission Studies Q: What methodologies improve accuracy in quantifying I-123 activity in deep brain structures? A: Analytical approaches (AA) incorporating Metz-Fan attenuation correction and variable collimator response (VCR) modeling reduce bias to <7% in striatal regions . Iterative methods (e.g., OSEM) offer lower noise but require longer processing. For clinical trials, AA is preferred for efficiency, while OSEM is optimal for high-precision research .

7. Resensitizing Iodine-Refractory Thyroid Cancer to Radioiodine Using I-123 Q: Can I-123 predict therapeutic response in iodine-refractory thyroid cancer patients undergoing Selumetinib therapy? A: In the SEL-I-METRY trial, I-123 was used to measure NIS re-expression post-Selumetinib (MEK inhibitor). Pre-therapy I-123 uptake thresholds (>1% lesional uptake) predicted successful I-131 therapy response, with concordance validated in 11/13 patients . This approach bypasses the need for I-124, which is unavailable in many regions .

8. Impact of I-123 Contaminants (I-124, I-125) on Research Outcomes Q: How do isotopic contaminants affect I-123 imaging and dosimetry? A: Contaminants like I-124 (4.2-day half-life) and I-125 (59.4-day half-life) increase radiation dose by 20–30% and degrade image quality via septal penetration in gamma cameras . Use radiochemical purity assays (e.g., gamma spectroscopy) to ensure contaminants are <2% of total activity before administration .

9. Methodological Pitfalls in Preclinical I-123 Biodistribution Studies Q: What are common errors in preclinical I-123 biodistribution studies, and how can they be mitigated? A: Errors include:

  • Inadequate blocking of thyroid uptake : Administer potassium perchlorate (200 mg) 1 hour pre-I-123 to block NIS and isolate extrathyroidal uptake .
  • Decay correction oversights : Account for I-123’s 13.2-hour half-life during longitudinal studies to avoid \sim50% activity miscalculation at 24 hours .

10. Discrepancies in I-123 vs. Tc-99m Imaging Findings Q: Why do Tc-99m and I-123 scans show discordant results in thyroid nodule characterization? A: Tc-99m identifies "hot" nodules with preserved trapping but defective organification, which appear "cold" on I-123 scans. In a study of 122 patients, 33% had discrepancies, with Tc-99m overestimating functional status in 18% of cases . Use I-123 for definitive assessment of nodular autonomy .

Properties

Key on ui mechanism of action

Sodium Iodide I-123 is a radioactive isotope of iodine used in nuclear medicine for the diagnostic study of thyroid disease. Following oral administration, I-123 is absorbed through the gastrointestinal tract and is taken up by the thyroid gland. After incorporation, a gamma camera is used to detect the decay by electron capture to tellurium-123. Iodine is commonly used in thyroid function diagnostic tests as this gland normally absorbs iodine through the diet for formation of the thyroid hormones triiodothyronine (T3) and its prohormone, thyroxine (T4).

CAS No.

69239-56-1

Molecular Formula

I-

Molecular Weight

122.90559 g/mol

IUPAC Name

iodine-123(1-)

InChI

InChI=1S/HI/h1H/p-1/i1-4

InChI Key

XMBWDFGMSWQBCA-AHCXROLUSA-M

SMILES

[I-]

Isomeric SMILES

[123I-]

Canonical SMILES

[I-]

Key on ui other cas no.

69239-56-1

Synonyms

123I radioisotope
I-123 radioisotope
Iodine-123

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To neat (2R)-N-(4-chlorophenyl)-4-methylthio-2-[(phenylmethoxy)carbonylamino]butanamide (2.0 g, 5.09 mmol) was added methyl iodide (10 ml, 161 mmol). The solution was allowed to stir for 48 hours. Methyl iodide was then removed under vacuum to yield (2R)-N-(4-chlorophenyl)-5-methyl-2-[(phenylmethoxy)carbonylamino]-5-thiahexanamide, iodide.
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(2R)-N-(4-chlorophenyl)-4-methylthio-2-[(phenylmethoxy)carbonylamino]butanamide
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Synthesis routes and methods II

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In a second set of experiments, glucose oxidase (D-glucose:oxygen 1-oxidoreductase; EC 1.1.3.4) (1 mg/ml) and horseradish peroxidase (donor:hydrogen-peroxide oxidoreductase; EC 1.11.1.7) (0.5 mg/ml) made up in 10 mM sodium phosphate buffer, 150 mM NaCl, pH 7.4, was loaded into the inner reservoir of the mechanical device. The device ring was closed and rinsed under distilled water. The device was then placed in a beaker containing approximately 20 ml 150 mM potassium iodide and 100 mg/ml glucose made up in distilled water. No formation of elemental iodine, evident by the appearance of the yellow triiodide complex, occurred in the external medium even after leaving the ring submerged in the solution over a period of approximately 8 hours. At the end of the experiment, the ring was squeezed about its outer circumference to distort its shape into an ellipsoid. This latter operation triggered the appearance of triiodide in the external medium (verified as elemental iodine by chloroform extraction and identification of its characteristic violet color in chloroform), indicating that egress of glucose oxidase and horseradish peroxidase had occurred as a result of distortion of the ring, presenting the enzymes formerly contained within the inner reservoir to the substrates in the external medium. This allows for elemental iodine to be formed via oxidation of glucose and subsequent peroxidation of iodide in the external medium.
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Synthesis routes and methods III

Procedure details

To the heat gun dried flask under nitrogen was added 7-((4-methoxybenzyl)oxy)-2-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-1,8(2H)-dione (700 mg, 1.761 mmol) in N,N-dimethylacetamide (DMA) (10 mL) followed by (S)-4-tert-butyl 1-(4-methoxybenzyl) 2-(((Z)-(1-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)-2-(((5R,6R,7R)-3-(iodomethyl)-2-(((4-methoxybenzyl)oxy)carbonyl)-5-oxido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)amino)-2-oxoethylidene)amino)oxy)succinate (Example 1h) (1828 mg, 1.761 mmol) in N,N-dimethylacetamide (DMA) (10 mL). Mixture was heated at 40° C. for 3 h. Cooled and stored in fridge overnight. The mixture was cooled to −40° C. and N,N-dimethylformamide (DMF) (10 mL) was added followed by phosphorus tribromide (0.332 mL, 3.52 mmol) dropwise over 10 min. Stirred at −40° C. for 30 min. Poured into the cooled solution of 5% sodium chloride. The resulting solid was filtered and dried to give crude 1-(((6R,7R)-7-((Z)-2-((((S)-4-(tert-butoxy)-1-((4-methoxybenzyl)oxy)-1,4-dioxobutan-2-yl)oxy)imino)-2-(2-((tert-butoxycarbonyl)amino)thiazol-4-yl)acetamido)-2-(((4-methoxybenzyl)oxy)carbonyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)-1-(2-(7-((4-methoxybenzyl)oxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)pyrrolidin-1-ium, Iodide (2.6 g, 1.832 mmol, 104% yield). LCMS: (M+H)+: 1420.8

Synthesis routes and methods IV

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Synthesis routes and methods V

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.